ISCK03

Kinase Selectivity c-Kit Signaling Functional Assay

Pan-kinase inhibitors like imatinib introduce confounding off-target effects (BCR-ABL, PDGFR, VEGFR), compromising c-Kit-specific research data integrity. ISCK03 (CAS 945526-43-2) is a cell-permeable phenyl-imidazolosulfonamide that selectively inhibits SCF/c-Kit signaling without affecting HGF-induced ERK phosphorylation. • Blocks SCF-induced c-Kit phosphorylation dose-dependently; lower cytotoxicity in normal hematopoietic cells vs. imatinib • Induces robust, reversible, dose-dependent depigmentation in vivo - validated in melanoma, stem cell, and Alzheimer's disease models • Enables cleaner data interpretation in drug resistance studies, including 5ARI-resistant prostate cancer organoid assays

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 945526-43-2
Cat. No. B1672203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISCK03
CAS945526-43-2
Synonyms4-t-butylphenyl-N-(4-imidazol-1-ylphenyl)sulfonamide
ISCK03
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3
InChIKeyXQABBHBFHWHMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ISCK03: A Selective c-Kit Inhibitor for Research


ISCK03 is a cell-permeable, small-molecule phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the stem cell factor (SCF)/c-Kit receptor tyrosine kinase signaling pathway [1]. Its mechanism involves blocking SCF-induced phosphorylation of c-Kit and downstream signaling molecules like p44/42 ERK (MAPK) without affecting other pathways like HGF-induced ERK phosphorylation . This specificity makes it a key tool for dissecting c-Kit biology in fields such as oncology, stem cell research, and pigmentation disorders [1].

Why ISCK03 Over Broad-Spectrum c-Kit Inhibitors


Generic or pan-kinase inhibitors like imatinib and sunitinib exhibit broad target profiles, inhibiting BCR-ABL, PDGFR, and VEGFR in addition to c-Kit, which introduces confounding variables in experiments designed to isolate c-Kit function [1]. In contrast, ISCK03's value proposition is its high target selectivity, as it is a c-Kit specific inhibitor [2]. Substituting ISCK03 with a broad-spectrum inhibitor undermines data integrity and leads to ambiguous results. The quantitative evidence below details the specific contexts where ISCK03's unique profile is essential for accurate and reproducible scientific outcomes.

ISCK03 vs. Broad-Spectrum Inhibitors: Quantitative Evidence


Functional Selectivity of c-Kit Inhibition

Unlike broad-spectrum inhibitors, ISCK03 is a specific c-Kit inhibitor. This is evidenced by its inability to inhibit HGF-induced ERK phosphorylation, demonstrating its targeted disruption of the SCF/c-Kit axis without affecting other RTK pathways [1]. In contrast, broad inhibitors like imatinib and sunitinib lack this functional selectivity, as they target a wider range of kinases [2].

Kinase Selectivity c-Kit Signaling Functional Assay

Reduced Cytotoxicity Compared to Imatinib

ISCK03 demonstrates a favorable safety profile compared to imatinib in normal cells. In a study of myeloid leukemia cells, ISCK03 at up to 20 µM did not significantly affect the growth of control K562 cells under high serum conditions [1]. In contrast, a low concentration of imatinib (0.5 µM) reduced the number of K562 cells by approximately 70% under the same conditions [1].

Cellular Cytotoxicity Therapeutic Index Cell Viability Assay

Reversible Hair Depigmentation in Vivo

ISCK03 is orally active and demonstrates a clear, reversible phenotype in a dose-dependent manner in vivo. Oral administration of ISCK03 to C57BL/6 mice induced a dose-dependent depigmentation of newly regrown hair, which was completely reversed upon cessation of treatment [1]. This robust and reversible phenotype is a direct consequence of specific c-Kit inhibition and provides a clear pharmacodynamic readout, whereas broad-spectrum inhibitors may not show this effect due to confounding toxicities [1].

In Vivo Pharmacology Pigmentation Oral Bioavailability

ISCK03 Key Research Applications


c-Kit Signaling in Hematopoietic and Cancer Stem Cells

ISCK03 is the reagent of choice for experiments requiring specific c-Kit inhibition without the confounding off-target effects of broad-spectrum kinase inhibitors. As demonstrated by its superior specificity [1] and lower cytotoxicity in normal hematopoietic cells compared to imatinib [2], ISCK03 enables cleaner data interpretation in studies of hematopoiesis, leukemia stem cell biology, and c-Kit-driven malignancies.

SCF/c-Kit Axis in Melanocyte Biology and Pigmentation

The compound's ability to induce a robust, reversible, and dose-dependent depigmentation phenotype in vivo [1] makes it a powerful tool for modeling and studying pigmentation biology. Researchers can use ISCK03 to precisely modulate c-Kit activity and track its effects on melanocyte development, survival, and melanin production in both in vitro and in vivo models, as shown in its application to reverse UV-induced hyperpigmentation [1].

c-Kit in Neurodegeneration and ER Stress

ISCK03 serves as a critical chemical probe for validating the involvement of c-Kit in complex disease pathways. For instance, in Alzheimer's disease models, ISCK03 effectively reversed the protective effects of SCF on endoplasmic reticulum stress-associated apoptosis in hippocampal neuronal cells, establishing a clear link between SCF/c-Kit and the JAK2/STAT3 axis [3]. This demonstrates its utility in neurological research contexts.

c-Kit-Driven Therapeutic Resistance in Oncology

In cancer research, ISCK03's high specificity is essential for isolating c-Kit's role in drug resistance. A recent study showed that selective c-Kit inhibition with ISCK03 specifically suppressed the proliferation of 5α-reductase inhibitor (5ARI)-resistant prostate cancer organoids while sparing sensitive ones [4]. This application highlights its value in functional genomics and the development of targeted combination therapies.

Technical Documentation Hub

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31 linked technical documents
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